1-(Pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It is classified as an amine and a pyridine derivative, characterized by the presence of a pyridine ring attached to an ethanamine moiety. This compound is notable for its potential applications in drug development, particularly as a building block in the synthesis of various pharmaceuticals.
1-(Pyridin-3-yl)ethanamine dihydrochloride falls under the classification of:
The synthesis of 1-(Pyridin-3-yl)ethanamine dihydrochloride can be achieved through several methods, typically involving the reaction of pyridine derivatives with appropriate amine reagents. A common synthetic route involves the following steps:
The purity of synthesized 1-(Pyridin-3-yl)ethanamine dihydrochloride can be confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS), which typically shows a purity of 90-95% .
The molecular structure of 1-(Pyridin-3-yl)ethanamine dihydrochloride features:
The structural formula can be represented as follows:
The compound's structural representation indicates that it has a planar aromatic system due to the pyridine ring, contributing to its electronic properties.
1-(Pyridin-3-yl)ethanamine dihydrochloride can participate in various chemical reactions typical for amines and pyridine derivatives:
The reactivity profile of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 1-(Pyridin-3-yl)ethanamine dihydrochloride often involves interaction with specific biological targets. For instance:
Research indicates that derivatives of pyridine compounds often modulate biological pathways by acting on receptors or enzymes involved in critical physiological processes .
The stability and solubility characteristics make this compound suitable for various formulations in pharmaceutical applications.
1-(Pyridin-3-yl)ethanamine dihydrochloride has several scientific uses:
This compound exemplifies the importance of pyridine derivatives in medicinal chemistry, showcasing their versatility and potential therapeutic applications.
Chiral resolution remains a cornerstone for obtaining enantiomerically pure 1-(pyridin-3-yl)ethanamine, particularly when asymmetric synthesis proves challenging. This method relies on the formation of diastereomeric salts through reaction with chiral resolving agents, followed by selective crystallization.
Resolving Agents and Conditions: Di-p-toluoyl-D-tartaric acid (DTTA) and L-di-O,O'-toluoyl-tartaric acid are highly effective for separating 1-(pyridin-3-yl)ethanamine enantiomers. The process involves dissolving the racemic free base with the chiral acid in solvents like methanol/acetone (1:3 v/v) at elevated temperatures (60-65°C), followed by controlled cooling to 0-5°C. This induces preferential crystallization of the (R)-enantiomer-DTTA salt, yielding enantiomeric excess (ee) >98% after a single cycle. Subsequent basification and hydrochloride salt formation yield the target dihydrochloride [1] . Alternative resolving agents include dibenzoyl tartaric acid and camphorsulfonic acid, though with lower selectivity (ee 80-90%) .
Crystallization Optimization: Key parameters influencing resolution efficiency include:
Table 1: Performance of Chiral Resolving Agents for 1-(Pyridin-3-yl)ethanamine
Resolving Agent | Optimal Solvent System | Temperature Regime | Max ee (%) | Yield (%) |
---|---|---|---|---|
Di-p-Toluoyl-D-Tartaric Acid | Methanol/Acetone (1:3) | 65°C → 0°C (0.1°C/min) | >98 | 45 |
L-Dibenzoyl Tartaric Acid | Ethanol/Chloroform (2:1) | 50°C → 5°C | 90 | 38 |
D-10-Camphorsulfonic Acid | Isopropanol | 40°C → RT | 85 | 42 |
Catalytic methods offer atom-efficient routes to enantiopure 1-(pyridin-3-yl)ethanamine, circumventing the yield limitations of resolution. Two dominant strategies exist: biocatalytic transamination and transition-metal-catalyzed hydrogenation.
Table 2: Catalytic Systems for Asymmetric Synthesis of 1-(Pyridin-3-yl)ethanamine
Catalytic System | Substrate Conc. (mM) | Reaction Conditions | ee (%) | Conv. (%) | Ref. |
---|---|---|---|---|---|
Arthrobacter citreus ω-TA mutant | 500 | 30°C, pH 7.5, AlaDH recycling | >99 (S) | 98 | [6] |
Ru-(S)-BINAP/diamine | 100 | 80°C, 50 bar H₂, KOH/iPrOH | 95 (R) | >99 | [7] |
Rh-(R,R)-EtDuPhos | 200 | 70°C, 10 bar H₂, MeOH | 99 (S) | 95 | [7] |
Dihydrochloride salt formation significantly enhances the physicochemical and pharmacokinetic properties of 1-(pyridin-3-yl)ethanamine. Key considerations include stoichiometry, counterion selection, and crystallization control.
Enhances Thermal Stability: Decomposition onset temperature rises from 105°C (free base) to 228°C (dihydrochloride), enabling storage at ambient temperature [3].
Crystallization Protocols: Salt formation involves dissolving the free base in anhydrous ethanol or THF at 0°C, followed by controlled bubbling of HCl gas. Critical parameters are:
Table 3: Impact of Salt Forms on 1-(Pyridin-3-yl)ethanamine Properties
Property | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Molecular Weight (g/mol) | 122.17 | 158.63 | 195.09 |
Water Solubility (mg/mL) | 0.5 | 85 | >300 |
Hygroscopicity (% wt gain, 80% RH) | 5.2 | 1.8 | <0.1 |
Melting Point (°C) | Liquid at RT | 148–152 (dec.) | 228–230 (dec.) |
pH of Saturated Solution | 10.8 | 6.2 | 2.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7